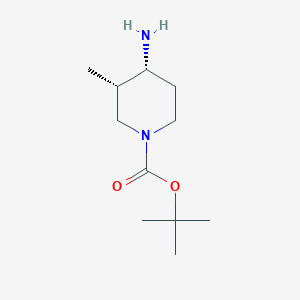

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133578 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290191-72-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl cis-4-Amino-3-methylpiperidine-1-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules. When substituted with chiral centers, these heterocycles offer a three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets. This guide focuses on a particularly valuable building block: tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. The cis stereochemistry of the 3-methyl and 4-amino groups creates a specific spatial arrangement that has proven instrumental in the design of highly selective kinase inhibitors and other targeted therapeutics. This document provides a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Properties

The defining feature of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is the relative stereochemistry between the methyl group at the 3-position and the amino group at the 4-position of the piperidine ring. The term "cis" indicates that these two substituents are on the same face of the ring. This arrangement exists as a pair of enantiomers: (3S,4S) and (3R,4R).

| Property | Value | Reference |

| Molecular Formula | C11H22N2O2 | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| CAS Number | ||

| (3S,4S)-enantiomer | 723308-59-6 | [2] |

| (3R,4R)-enantiomer | 723308-58-5 | [3] |

| Appearance | Typically a solid | |

| Purity | Commercially available in purities of 95-99% | [2] |

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired reactions and allowing for selective manipulation of the primary amino group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a key challenge that has been addressed through various stereoselective strategies. A common conceptual approach initiates from a suitable piperidone precursor.

Conceptual Synthetic Pathway

A logical synthetic route often involves the stereoselective introduction of the amino and methyl groups onto a piperidone ring, followed by Boc protection.

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Synthesis Protocol: Stereoselective Reductive Amination

This protocol outlines a general procedure for the synthesis of the racemic cis-isomer, which can then be resolved into its constituent enantiomers.

Step 1: Reductive Amination of N-Boc-3-methyl-4-piperidone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-methyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically 5-10 equivalents).

-

Reducing Agent: To the stirred solution, add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents) portion-wise at room temperature. The choice of reducing agent is critical for achieving high cis selectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide or potassium carbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Chiral Resolution

The crude product, a mixture of cis and trans diastereomers, requires purification, typically by column chromatography on silica gel.

Purification Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, often a gradient of methanol in dichloromethane or ethyl acetate containing a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product.

-

Chromatography: Load the crude product onto the column and elute with the chosen solvent system. The cis and trans isomers can usually be separated, with the cis isomer often being the major product depending on the reaction conditions.

-

Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure cis-isomer.

-

Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the racemic tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Chiral Resolution:

The separation of the (3S,4S) and (3R,4R) enantiomers is typically achieved through one of two methods:

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.

-

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers. This method is often used for analytical separation but can be scaled for preparative purposes. A pre-column derivatization with a chromophore-containing reagent may be necessary for UV detection.[4]

Analytical Characterization

The structural confirmation and purity assessment of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate rely on standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), the methyl group (doublet, ~0.9 ppm), and the amino group protons (broad singlet). The coupling constants between the protons at C3 and C4 can help confirm the cis stereochemistry. |

| ¹³C NMR | Resonances for the tert-butyl group carbons (~28 ppm and ~80 ppm), the piperidine ring carbons, and the methyl group carbon. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum will show the protonated molecule [M+H]⁺ at m/z 215.18. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹). |

Spectroscopic data for various substituted piperidines can be found in the literature, providing a basis for comparison.[5][6][7]

Applications in Drug Discovery

The tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate scaffold is a key building block in the synthesis of numerous biologically active compounds, particularly kinase inhibitors. The specific stereochemistry and the presence of a primary amine for further derivatization make it an attractive starting material for creating libraries of compounds for high-throughput screening.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved and investigational JAK inhibitors incorporate a 3,4-substituted piperidine moiety.[8][9] The cis-amino and methyl groups of the title compound can be elaborated to interact with specific residues in the ATP-binding pocket of JAKs, contributing to both potency and selectivity. For instance, the JAK inhibitor tofacitinib contains a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core.[10]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is another non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[11] BTK inhibitors have emerged as a significant class of drugs for the treatment of B-cell malignancies.[12] The piperidine scaffold is frequently employed in the design of BTK inhibitors, where the primary amine of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate can be used to attach the molecule to a hinge-binding pharmacophore.

Other Therapeutic Areas

The versatility of the substituted piperidine scaffold extends beyond kinase inhibition. These motifs are also found in modulators of G-protein coupled receptors (GPCRs) and other enzyme inhibitors, highlighting the broad applicability of building blocks like tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in drug discovery programs.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The Boc protecting group is sensitive to strong acids.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a high-value chiral building block that provides a robust platform for the synthesis of complex and stereochemically defined molecules for drug discovery. Its successful application in the development of targeted therapies, particularly kinase inhibitors, underscores the importance of this scaffold. A thorough understanding of its synthesis, purification, and handling is essential for its effective utilization in medicinal chemistry research. The continued exploration of new synthetic routes and applications of this versatile molecule will undoubtedly contribute to the development of the next generation of innovative medicines.

References

- Marican, A., et al. (2018). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(17), 4774-4786.

- Supporting Information for various tert-butyl carbam

- Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

- Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. Journal of the American Chemical Society, 2025.

- A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine. Organic Syntheses, 2005.

- tert-butyl (3S,4R)

- (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. ChemicalBook.

- Jak inhibitor compound and use thereof.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- 723308-59-6|tert-Butyl (3S,4S)

- tert-butyl (3S,4S)

- tert-butyl cis-3-amino-4-methylpiperidine-1-carboxyl

- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 2016.

- tert-butyl (3S,4S)

- (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester Spectrum. ChemicalBook.

- Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 2017.

- tert-butyl (3S, 4R)

- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

- (3S,4R)

- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 2019.

- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 2021.

- Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis.

- Starting materials described in the literature to assemble the piperidine fragment.

- BTK inhibitors: what pharmacists need to know. The Pharmaceutical Journal, 2023.

- The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors.

- tert-Butyl 4-formyl-4-methylpiperidine-1-carboxyl

- tert-butyl (3R,4R)

- (3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester(723308-58-5) 1H NMR spectrum. ChemicalBook.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 2017.

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz

- tert-butyl (3R,4S)

- Piperidine-derived Gamma-Secretase Modulators. Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate, CasNo.723308-59-6 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 3. tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 58303396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. mdpi.com [mdpi.com]

- 8. EP3932919A1 - Jak inhibitor compound and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Modulating the Binding Kinetics of Bruton’s Tyrosine Kinase Inhibitors Through Transition State Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. hematologyandoncology.net [hematologyandoncology.net]

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide for the Structure Elucidation of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Abstract

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in drug design.[1][2] Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a key building block, incorporating a Boc-protected amine for synthetic manipulation, a primary amine for further derivatization, and defined stereochemistry at the C3 and C4 positions which is critical for specific biological interactions.[3][4] This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation and stereochemical confirmation of this molecule, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. The causality behind each analytical choice is detailed to provide researchers with a robust, self-validating protocol.

Introduction: The Analytical Challenge

The primary objective in analyzing tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is not merely to confirm its elemental composition but to definitively establish the connectivity of its atoms and, crucially, to verify the cis relative stereochemistry between the methyl group at the C3 position and the amino group at the C4 position. This requires a synergistic approach where each analytical technique provides a unique and complementary piece of the structural puzzle.

The workflow is designed to proceed from broad characterization to fine structural detail, ensuring a high degree of confidence at each stage.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Causality: The initial step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and provide a clear molecular ion peak ([M+H]⁺), whose exact mass can be used to validate the elemental composition with high precision.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass. Induce in-source fragmentation or perform tandem MS (MS/MS) to observe characteristic losses.

Expected Data & Interpretation

The analysis confirms the molecular formula and reveals fragmentation patterns characteristic of the Boc protecting group.[5] The loss of isobutylene (56 Da) is a common fragmentation pathway for Boc-protected amines.[5][6]

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.17 g/mol | |

| Theoretical [M+H]⁺ | m/z 215.1754 | Protonated molecular ion. |

| Key Fragment 1 | [M+H - 56]⁺ | Loss of isobutylene from the tert-butyl group.[5] |

| Key Fragment 2 | [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₉O₂). |

FTIR Spectroscopy: Functional Group Fingerprinting

Causality: Before delving into the complex NMR spectra, FTIR provides a rapid and definitive confirmation of the key functional groups present. The presence of the carbamate C=O and the primary amine N-H stretches are critical checkpoints.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the neat oil or solid compound directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Expected Data & Interpretation

The spectrum should display strong, characteristic absorption bands confirming the presence of all expected functional moieties.[7][8]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Primary Amine | N-H Stretch | ~3380 & 3300 (two bands) | Confirms -NH₂ group. |

| Aliphatic C-H | C-H Stretch | 2970 - 2850 | Confirms alkyl framework (piperidine, methyl, tert-butyl). |

| Carbamate (Boc) | C=O Stretch | ~1690 (strong) | Key diagnostic peak for the Boc protecting group. [9] |

| Primary Amine | N-H Bend | ~1610 | Complements the N-H stretch data. |

| Carbamate | C-N Stretch | ~1250 - 1370 | Supports presence of the carbamate linkage. |

NMR Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is the most powerful tool for this analysis, as it allows for the complete mapping of the carbon-hydrogen framework and, through 2D techniques, the definitive confirmation of atomic connectivity and through-space relationships that define the cis stereochemistry.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for its clean spectral window.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H NOESY/ROESY spectra on a high-field spectrometer (≥400 MHz).

1D NMR: Assigning the Pieces

-

¹H NMR: Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for every unique proton in the molecule. The signals for the piperidine ring protons will be complex due to conformational dynamics and overlapping signals, necessitating 2D NMR for full assignment.

-

¹³C NMR & DEPT-135: Identifies all unique carbon environments. The accompanying DEPT-135 experiment is critical for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the piperidine ring carbons.[10]

2D NMR: Connecting the Framework

A combination of 2D NMR experiments is required to assemble the full structure from the 1D data.[11][12][13]

-

¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton spin coupling networks. This is used to "walk" along the piperidine ring, connecting adjacent protons (e.g., H4 to H3 and H5 protons).

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This experiment is the bridge that links the ¹H and ¹³C assignments together unequivocally.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying connectivity across quaternary carbons (like the Boc C(CH₃)₃) and the carbamate carbonyl (C=O). For instance, the 9 protons of the tert-butyl group will show a strong HMBC correlation to the Boc carbonyl carbon.

Caption: Key 2D NMR correlations for connectivity.

NOESY/ROESY: Confirming cis Stereochemistry

Causality: The final and most critical step is the confirmation of the relative stereochemistry. A Nuclear Overhauser Effect (NOE) experiment detects protons that are close in space (<5 Å), regardless of their bonding. In a piperidine chair conformation, the spatial relationships between axial and equatorial protons are distinct. For the cis isomer, the C3-methyl and C4-amino groups will both be either equatorial or axial. Assuming the thermodynamically more stable conformation where both bulky substituents are equatorial, the protons at H3 and H4 will both be in axial positions. A strong NOE correlation is therefore expected between H3 and H4. This through-space interaction is a definitive marker of their cis-1,2-diaxial relationship, confirming the stereochemistry of the molecule.

Summary of Expected NMR Data

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key 2D Correlations (Proton to...) |

| Boc C(CH ₃)₃ | ~1.45 (s, 9H)[14][15] | ~28.5[14][15] | HMBC: Boc C=O, Boc Cq |

| Boc C (CH₃)₃ | - | ~79.5[14][15] | - |

| Boc C=O | - | ~155.0[14][15] | - |

| C3-CH ₃ | ~0.95 (d, 3H) | ~16.0 | COSY: H3; HMBC: C3, C4 |

| H2 | ~2.8-3.0 (m) | ~45-50 | COSY: H3, H6; HSQC: C2 |

| H3 | ~1.8-2.0 (m) | ~35-40 | COSY: H2, H4, C3-CH₃; HSQC: C3; NOESY: H4 (axial) |

| H4 | ~2.6-2.8 (m) | ~50-55 | COSY: H3, H5; HSQC: C4; NOESY: H3 (axial) |

| H5 | ~1.6-1.8 (m) | ~30-35 | COSY: H4, H6; HSQC: C5 |

| H6 | ~3.8-4.1 (m) | ~45-50 | COSY: H5, H2; HSQC: C6 |

| -NH ₂ | broad, variable | - | - |

| (Note: Exact chemical shifts are dependent on solvent and concentration. The key information lies in the multiplicities and correlations.) |

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate can be elucidated with a high degree of certainty. Mass spectrometry confirms the elemental formula, while FTIR provides a rapid check of the constituent functional groups. The core of the elucidation relies on a comprehensive set of 1D and 2D NMR experiments. ¹H, ¹³C, COSY, HSQC, and HMBC are used in concert to piece together the molecular backbone and assign every atom. Finally, a NOESY or ROESY experiment provides the definitive, self-validating proof of the critical cis relationship between the C3-methyl and C4-amino substituents, confirming the molecule's stereochemistry. This rigorous, logic-driven approach ensures the identity and purity of a critical building block for research and drug development.

References

- ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC.

- Supporting Information. (n.d.). 2 - Supporting Information.

- PubMed. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.

- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +....

- ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....

- ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.

- ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- PubMed. (2021). Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.

- PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

- PubMed. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

- ResearchGate. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | Request PDF.

Sources

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. rsc.org [rsc.org]

Physicochemical properties of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Abstract

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a chiral building block, it incorporates a constrained cyclic scaffold, a protected secondary amine within the ring, a primary amine, and a methyl group, offering multiple points for synthetic diversification. Its physicochemical properties are paramount for its application in drug discovery, influencing key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and presents a predictive spectroscopic profile based on its molecular structure. The focus is on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this molecule in their research endeavors.

Molecular Identity and Structure

The precise identification and structural confirmation of a compound are the bedrock of any scientific investigation. Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a name that describes a specific relative stereochemistry of the amino and methyl groups on the piperidine ring.

The "cis" designation indicates that the C3-methyl and C4-amino substituents are on the same side of the piperidine ring's plane. This can correspond to multiple specific enantiomeric or diastereomeric forms, and different CAS numbers may be assigned to specific stereoisomers. It is crucial for researchers to verify the exact stereochemistry of their material. For the purpose of this guide, we will consider the general cis-conformer.

| Identifier | Value | Reference |

| IUPAC Name | tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1] |

| Common Synonym | cis-1-Boc-4-amino-3-methylpiperidine | [2] |

| CAS Number | Varies by stereoisomer (e.g., 1290191-72-8 for (3S, 4R) form) | [1] |

Chemical Structure:

Core Physicochemical Profile: A Predictive Overview

| Property | Predicted Value / Status | Significance in Drug Development |

| pKa | TBDE (Est. 9.0 - 10.5) | Governs ionization state at physiological pH, impacting solubility, receptor interaction, and cell permeability. |

| logP | TBDE | Measures lipophilicity, a critical factor for predicting membrane permeability and oral absorption.[3] |

| Aqueous Solubility | TBDE (Expected to be pH-dependent) | Determines dissolution rate and bioavailability; low solubility can be a major hurdle in development.[4][5] |

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity.[6] This molecule possesses a primary amine (-NH₂) group, which is basic. At physiological pH (~7.4), this amine is expected to be predominantly protonated (as -NH₃⁺), rendering the molecule charged. This ionization has profound implications:

-

Solubility: The charged, protonated form is significantly more soluble in aqueous media than the neutral form.

-

Target Binding: The ability to form ionic bonds or hydrogen bonds via the ammonium group can be critical for binding to biological targets like enzymes or receptors.

-

Permeability: The charged form generally exhibits lower passive diffusion across lipid membranes compared to the neutral form.

The precise pKa value must be determined experimentally to build accurate predictive models of the compound's behavior.

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[3][7] It is the primary measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving").

-

Negative logP: Indicates a more hydrophilic compound, preferring the aqueous phase.[3]

-

Positive logP: Indicates a more lipophilic compound, preferring the lipid phase.[3]

-

Drug-Likeness: For oral drugs, a balanced logP (often in the range of 1-3) is desirable to ensure sufficient aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.

Aqueous Solubility

Aqueous solubility is a critical property that influences a drug candidate's entire development lifecycle, from in vitro assay performance to in vivo bioavailability.[5] Poorly soluble compounds can be challenging and costly to formulate and may exhibit poor or variable absorption.[4] For an ionizable compound like this one, solubility is strongly dependent on pH.[4] It will be lowest at high pH where the amine is in its neutral, less polar form, and will increase significantly as the pH drops and the amine becomes protonated.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity, structure, and purity of the compound. While specific spectra for this exact molecule are not published, a predictive profile can be constructed based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |

| ¹H NMR | 3.0 - 4.0 | Protons on carbons adjacent to nitrogen (piperidine ring CH₂, CH) |

| 1.5 - 2.5 | Remaining piperidine ring protons | |

| 1.4 - 1.5 | tert-butyl (-C(CH₃)₃) protons, singlet | |

| 0.9 - 1.2 | Methyl (-CH₃) protons, doublet | |

| 1.0 - 3.0 (broad) | Amine (-NH₂) protons | |

| ¹³C NMR | 154 - 156 | Carbamate carbonyl (C=O) |

| 79 - 81 | tert-butyl quaternary carbon (-C (CH₃)₃) | |

| 40 - 55 | Piperidine ring carbons (CH, CH₂) | |

| 28 - 29 | tert-butyl methyl carbons (-C(CH₃ )₃) | |

| 10 - 15 | Methyl carbon (-CH₃ ) |

Note: Predicted shifts are based on general values for piperidine derivatives and may vary based on solvent and specific conformation.[8][9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands, medium) | Primary Amine (-NH₂) |

| C-H Stretch | 2850 - 3000 | Aliphatic (piperidine, methyl, t-butyl) |

| C=O Stretch | 1680 - 1710 (strong) | Carbamate (-O-C=O)[11][12] |

| N-H Bend | 1590 - 1650 (medium) | Primary Amine (-NH₂)[12] |

| C-N Stretch | 1300 - 1350 | Carbamate / Amine[12] |

| C-O Stretch | 1200 - 1300 | Carbamate (-O-C=O)[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺•): The molecular weight is 214.31. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular mass, which is consistent.[13]

-

Key Fragmentation:

-

α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom.[13][14] This would lead to the loss of radicals and the formation of stable, nitrogen-containing cations.

-

Loss of tert-butyl group: A prominent peak corresponding to [M - 57]⁺ is expected due to the loss of the stable tert-butyl cation or isobutylene.

-

Ring Fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions.[15][16]

-

Experimental Methodologies

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow robust, well-defined protocols.

Visualized Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for characterizing a new chemical entity.

Caption: Step-by-step workflow for the Shake-Flask logP determination.

Protocol: Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility assessment. [17][18][19]

-

Principle: An excess of the solid compound is equilibrated with an aqueous buffer for a prolonged period until the concentration of the dissolved compound reaches a constant value. This concentration is the thermodynamic solubility.

-

Materials: Solid compound, aqueous buffer of desired pH (e.g., PBS at pH 7.4), vials, orbital shaker or rotator in a temperature-controlled environment (25°C), filtration system (e.g., 0.22 µm PVDF syringe filters), analytical instrumentation (HPLC-UV or LC-MS).

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 25°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solid. Causality Note: This step is critical to ensure only the dissolved compound is measured. Adsorption of the compound to the filter should be pre-assessed.

-

Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

-

Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

-

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable synthetic intermediate with a structural profile amenable to applications in medicinal chemistry. This guide establishes its molecular identity and provides a predictive spectroscopic profile. Crucially, it highlights that the core physicochemical properties—pKa, logP, and aqueous solubility—which are fundamental to predicting its behavior in biological systems, require experimental determination. By providing detailed, authoritative protocols for these measurements, this document serves as a practical resource for researchers, enabling them to generate the high-quality data necessary to unlock the full potential of this versatile chemical building block in drug discovery and development programs.

References

- Avdeef, A. (2012).

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Applied Spectroscopy. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group. [Link]

-

Zaccone, G. W., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1194-1196. [Link]

-

Chemsrc. (2025). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE Chemical & Physical Properties. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Nyquist, R. A., & Potts, W. J. (1961). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of Agricultural and Food Chemistry, 9(2), 152-154. [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. [Link]

-

MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

LookChem. (n.d.). tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6. [Link]

-

Al-Ghaban, A., & Simons, K. J. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(3), E73. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Primary Carbamates Formation. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubChem. (n.d.). Piperidine. [Link]

-

MDPI. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

NIH. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

-

NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

-

YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN). [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. byjus.com [byjus.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. future4200.com [future4200.com]

- 16. GCMS Section 6.15 [people.whitman.edu]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, appearing as crucial structural motifs in a vast array of pharmaceuticals.[1][2] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and target engagement.[3] Among the myriad of substituted piperidines, tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate stands out as a valuable building block in the synthesis of complex bioactive molecules. The cis stereochemical relationship between the amino and methyl groups at the 3 and 4 positions, combined with the orthogonal protecting group strategy afforded by the tert-butoxycarbonyl (Boc) group, makes this intermediate particularly sought after in drug discovery programs.[4]

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of synthetic strategies, mechanistic insights, and practical experimental protocols.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of the target molecule lies in the diastereoselective construction of the cis-1,2 relationship between the methyl and amino substituents on the piperidine ring. Several strategies have been developed to address this stereochemical hurdle, broadly categorized into two main approaches:

-

Stereoselective Reduction of a Pre-functionalized Piperidine Ring: This approach involves the creation of a piperidine precursor with a functional group at the 4-position that can be stereoselectively reduced to the desired amine.

-

Stereoselective Hydrogenation of a Pyridine Precursor: This strategy relies on the controlled hydrogenation of a suitably substituted pyridine to establish the desired cis stereochemistry in a single step.

This guide will delve into a prominent and effective pathway that combines elements of both strategies, starting from a readily available pyridine derivative.

A Versatile Synthetic Pathway via Epoxide Ring-Opening

A particularly elegant and widely adopted route to cis-3-methyl-4-aminopiperidine derivatives proceeds through a key epoxide intermediate.[5][6] This pathway offers excellent control over the relative stereochemistry and allows for the introduction of diverse functionalities.

Pathway Overview

The synthesis commences with the commercially available 3-picoline and proceeds through a series of transformations to yield the target compound. The key steps involve N-benzylation, partial reduction to a tetrahydropyridine, epoxidation, regioselective epoxide ring-opening with an azide source, reduction of the azide, and finally, Boc protection.

Sources

Spectroscopic Characterization of 3,4-Disubstituted Piperidines: A Technical Guide to tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

Foreword: Navigating Stereochemistry in Piperidine Scaffolds

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a myriad of bioactive molecules and approved pharmaceuticals. The conformational rigidity of the piperidine ring, coupled with the potential for rich stereochemical diversity, allows for the precise spatial presentation of pharmacophoric elements. However, this same structural complexity demands a rigorous and nuanced approach to analytical characterization. The unambiguous assignment of relative and absolute stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety profile, and intellectual property value.

This guide focuses on tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, a valuable building block in drug discovery. A critical aspect of this molecule is the cis/trans stereochemical relationship between the C3-methyl and C4-amino groups. While the synthesis of both isomers is achievable, comprehensive public-domain spectroscopic data for the cis-isomer is notably scarce. This guide, therefore, adopts a field-proven, practical approach. We will provide a detailed spectroscopic analysis of the more readily characterized trans-isomer, (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate , as a representative case study. Subsequently, we will leverage fundamental principles of stereoelectronics and nuclear magnetic resonance to delineate the expected, and diagnostically distinct, spectral features of the corresponding cis-isomer . This comparative methodology not only provides a robust analytical framework for this specific molecule but also serves as a broader instructional template for researchers engaged in the synthesis and characterization of substituted piperidine scaffolds.

Molecular Structure and Conformation: The Foundation of Spectral Interpretation

The spectroscopic signature of a molecule is intrinsically linked to its three-dimensional structure. For 3,4-disubstituted piperidines, the chair conformation is energetically preferred. The key distinction between the trans and cis isomers lies in the relative orientation of the methyl and amino substituents.

In the most stable chair conformation of the trans-isomer , both the C3-methyl and C4-amino groups can occupy equatorial positions, minimizing steric strain. Conversely, the cis-isomer must adopt a conformation where one substituent is axial and the other is equatorial. This fundamental conformational difference is the primary driver of the distinct NMR spectroscopic features discussed later in this guide.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, serving as the initial confirmation of a successful synthesis.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Given the presence of a basic amino group, positive ion mode is selected to facilitate protonation.

-

Data Acquisition: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da) to detect the protonated molecular ion.

Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

The expected molecular weight of C₁₁H₂₂N₂O₂ is 214.31 g/mol . In positive mode ESI-MS, the compound readily protonates to form the [M+H]⁺ ion.

| Ion Species | Calculated m/z | Observed m/z |

| [M+H]⁺ | 215.1754 | 215.1756 |

| [M+Na]⁺ | 237.1573 | 237.1575 |

The observation of the protonated molecular ion at m/z ≈ 215 confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Background correction is performed using the clean ATR crystal.

Spectral Interpretation for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O bond of the Boc-carbamate.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 2850-2980 | C-H stretch | Aliphatic (methyl, piperidine ring) |

| ~1680 | C=O stretch | Carbamate (-O-C=O) |

| 1500-1600 | N-H bend | Primary Amine (-NH₂) |

| 1160-1250 | C-N stretch | Amine/Carbamate |

The presence of two distinct peaks in the N-H stretching region is diagnostic for a primary amine. The strong carbonyl absorption around 1680 cm⁻¹ is a clear indicator of the Boc protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. The chemical shifts and, most importantly, the proton-proton coupling constants provide a window into the connectivity and three-dimensional arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

¹H NMR Analysis: The trans-Isomer Case Study

The key to differentiating the cis and trans isomers lies in the coupling constants between the protons on C3 and C4. In the stable diequatorial conformation of the trans-isomer, the protons at C3 (H3) and C4 (H4) are both in axial positions.

Caption: Conformation of the trans-isomer showing the diaxial relationship between H3 and H4.

This diaxial relationship (180° dihedral angle) results in a large vicinal coupling constant (³JH3-H4), typically in the range of 8-12 Hz.[1][2] This large coupling is a definitive marker for the trans stereochemistry.

Table: Representative ¹H NMR Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

| Proton | Chemical Shift (ppm, approx.) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Boc (t-Bu) | 1.45 | s | - | 9H |

| C3-CH₃ | 0.90 | d | ~7 | 3H |

| Piperidine Ring H's | 1.50 - 4.10 | m | - | 7H |

| NH₂ | 1.20 | br s | - | 2H |

| H3 | ~1.80 | m | ³JH3-H4 ≈ 8-12 | 1H |

| H4 | ~2.60 | m | ³JH3-H4 ≈ 8-12 | 1H |

¹H NMR Analysis: Predicting the Spectrum of the cis-Isomer

For the cis-isomer, one substituent must be axial and the other equatorial to maintain the cis relationship. This results in an axial-equatorial relationship between the H3 and H4 protons.

Caption: Conformation of the cis-isomer showing the axial-equatorial relationship between H3 and H4.

According to the Karplus relationship , which correlates the dihedral angle between two vicinal protons to the magnitude of their coupling constant, the ~60° dihedral angle between an axial and an equatorial proton leads to a much smaller coupling constant.[1][3] Therefore, for the cis-isomer, the diagnostic ³JH3-H4 coupling constant is expected to be in the range of 2-5 Hz.[2] This significant and predictable difference in the coupling constant is the most reliable method for distinguishing the cis and trans isomers of 3,4-disubstituted piperidines.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table: Representative ¹³C NMR Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

| Carbon | Chemical Shift (ppm, approx.) |

| Boc C (CH₃)₃ | ~28.5 |

| Boc C =O | ~155.0 |

| Boc C (CH₃)₃ | ~79.5 |

| C3-C H₃ | ~15.0 |

| Piperidine Ring C's | ~35-55 |

While the chemical shifts for the cis and cis isomers will be slightly different due to the different steric environments, the most dramatic and diagnostic difference remains the proton-proton coupling constants observed in the ¹H NMR spectrum.

Conclusion and Best Practices

The comprehensive characterization of substituted piperidines like tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is essential for its effective use in research and development. While MS and IR confirm the molecular formula and functional groups, NMR spectroscopy is indispensable for the unambiguous determination of stereochemistry.

As demonstrated, the key distinguishing feature between the cis and trans isomers is the magnitude of the vicinal coupling constant (³J) between the protons at C3 and C4. A large coupling (8-12 Hz) is indicative of a diaxial relationship and confirms the trans isomer, while a small coupling (2-5 Hz) points to an axial-equatorial or diequatorial relationship, confirming the cis isomer. For absolute confidence in structural assignment, a combination of 1D and 2D NMR experiments should be considered standard protocol. This rigorous analytical approach ensures the scientific integrity of subsequent research and the development of novel chemical entities with precisely defined three-dimensional structures.

References

-

PubChem. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Applichem. (n.d.). (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing this compound's solubility, a critical parameter in process development, formulation, and bioavailability.

Executive Summary

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a primary amino group, and a methyl substituent in a specific cis-stereochemical arrangement.[3] This unique combination of functional groups dictates a complex solubility profile that is highly dependent on the solvent system and its properties, particularly pH. This guide will deconstruct the molecular features influencing solubility, provide detailed protocols for empirical solubility determination, and discuss strategies for modulating solubility in various media.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, several key structural motifs are at play:

-

Piperidine Ring: The core piperidine structure, a saturated heterocycle, has a degree of polarity due to the nitrogen atom. Unsubstituted piperidine is miscible with water, largely due to hydrogen bonding.[][5]

-

Tert-butoxycarbonyl (Boc) Group: The Boc group is a bulky, non-polar protecting group that significantly increases the lipophilicity of the molecule. This group will favor solubility in organic solvents.[6]

-

Amino Group: The primary amino group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water and alcohols.[7]

-

Methyl Group: The methyl group is a small, non-polar substituent that will slightly increase the overall lipophilicity of the molecule.

-

Cis-Stereochemistry: The relative orientation of the amino and methyl groups can influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

The presence of the basic amino group (pKa of the conjugate acid is typically in the range of 9-11 for similar structures) means that the aqueous solubility of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate will be highly pH-dependent.[8] In acidic solutions, the amino group will be protonated, forming a more polar and water-soluble salt. Conversely, in neutral or basic media, the free base will exist, which is expected to be less water-soluble due to the influence of the Boc group.[8]

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous (Acidic, pH < 7) | High | Protonation of the amino group leads to the formation of a soluble salt.[8] |

| Aqueous (Neutral, pH ≈ 7) | Low to Moderate | The compound exists as the free base, with the lipophilic Boc group reducing water solubility. |

| Aqueous (Basic, pH > 8) | Low | The compound is in its free base form, and the common ion effect may further suppress solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good dipole-dipole interactions and ability to solvate the molecule. |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low to Moderate | The overall polarity of the molecule may limit solubility in highly non-polar solvents. |

Experimental Determination of Solubility

Accurate characterization of the solubility profile requires empirical determination. The following sections outline standard protocols for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and select representative organic solvents.

-

Sample Preparation: Add an excess amount of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate to a known volume of each solvent system in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer.

-

Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess for precipitation using methods like nephelometry (turbidity measurement), UV-Vis spectroscopy, or visual inspection.[10]

Factors Influencing Solubility and Strategies for Enhancement

Several factors can be manipulated to modulate the solubility of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

pH Adjustment

As previously discussed, adjusting the pH of aqueous solutions is the most effective way to influence the solubility of this basic compound.[8] By lowering the pH, the equilibrium will shift towards the more soluble protonated form.

Co-solvents

The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can significantly increase the aqueous solubility of organic compounds.[11] This is a common strategy in formulation development.

Temperature

Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. The thermodynamic parameters of dissolution can be determined by measuring solubility at different temperatures.

Complexation

Complexing agents, such as cyclodextrins, can encapsulate the lipophilic portions of a molecule, thereby increasing its apparent aqueous solubility.[8][12] This can be a valuable formulation strategy.

Data Presentation and Visualization

Tabulated Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| 0.1 N HCl (pH ≈ 1) | 25 | HPLC-UV | |

| Acetate Buffer (pH 4.5) | 25 | HPLC-UV | |

| Phosphate Buffer (pH 7.4) | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |

| Acetonitrile | 25 | HPLC-UV |

Graphical Representations

A pH-solubility profile is a critical graphical representation for ionizable compounds.

Caption: pH-solubility profile for a basic compound.

Experimental Workflows

Shake-Flask Solubility Workflow

Caption: Shake-Flask solubility determination workflow.

Conclusion

The solubility profile of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a critical dataset for its effective use in pharmaceutical development. A thorough understanding of its pH-dependent solubility, coupled with empirical determination using robust methods like the shake-flask technique, is essential for informed decision-making in process chemistry and formulation. The strategies outlined in this guide provide a comprehensive approach to characterizing and modulating the solubility of this important building block.

References

- (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc. (2025-09-12).

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (2019).

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012-02-10).

- An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides - Benchchem.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019).

- Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012-02-10).

- (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem - NIH.

- Piperidines - Building Block / BOC Sciences.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.

- tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate.

- Piperidine | Solubility of Things.

- Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PubMed Central.

- BOC-ON - Sigma-Aldrich.

- 1-N-Boc-piperidine-3-carboxamide - Chem-Impex.

- Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. (1998-12-01).

- 75844-69-8(1-Boc-piperidine) Product Description - ChemicalBook.

- tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6.

- Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate | Sigma-Aldrich.

- tert-butyl cis-3-amino-4-methylpiperidine-1-carboxylate.

- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

- Organic chemistry - Wikipedia.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press.

- (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester - ChemicalBook. (2025-07-16).

- tert-butyl (3S, 4R)-4-amino-3-methylpiperidine-1-carboxylate, min 97%, 100 mg.

- 723308-59-6|tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate - BLDpharm.

Sources

- 1. tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate, CasNo.723308-59-6 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labsolu.ca [labsolu.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic chemistry - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, and the specific cis-substitution pattern of an amino and a methyl group at the 3 and 4 positions, combined with the versatile Boc-protecting group, offers a unique three-dimensional architecture for targeted molecular design. This guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic route with purification protocols, and key analytical characterization methods.

Commercial Availability

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, along with its various stereoisomers, is commercially available from a range of suppliers specializing in chemical building blocks for research and development. The availability of specific stereoisomers is crucial for stereoselective synthesis and structure-activity relationship (SAR) studies.

| Supplier | Stereoisomers Offered (CAS No.) | Typical Purity |

| BLDpharm | (3S,4S)-isomer (723308-59-6), (3R,4R)-isomer (723308-58-5), and others | ≥97% |

| AChemBlock | (3R,4R)-isomer (723308-58-5) | 97% |

| ChemicalBook | (3S,4S)-isomer (723308-59-6), (3R,4R)-isomer (723308-58-5) | Varies by supplier |

| TaiChem Ltd. | (3S,4S)-isomer (723308-59-6) | 95-99%[1] |

Note: This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Purification

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for the target compound.

Part 1: Diastereoselective Synthesis of cis-4-Amino-3-methyl-1-boc-piperidine

The key to this synthesis is the control of stereochemistry during the introduction of the amino group. A common and effective method is diastereoselective reductive amination.

Experimental Protocol:

-

Reaction Setup: To a solution of N-Boc-3-methyl-4-piperidone (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes. The use of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone, favoring the formation of the desired amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes.

-

Extraction: Make the solution basic (pH ~10) with the addition of 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Causality of Experimental Choices:

-

Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine. A large excess is used to drive the equilibrium towards imine formation.

-

Sodium Cyanoborohydride: A mild and selective reducing agent that is stable in protic solvents and at neutral to slightly acidic pH. It preferentially reduces the protonated imine over the ketone, which is key for a successful reductive amination. The stereoselectivity of the reduction is influenced by the steric hindrance of the methyl group at the 3-position, which directs the hydride attack to favor the formation of the cis product.

Part 2: Purification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

The crude product from the reductive amination will likely be a mixture of cis and trans diastereomers. Purification is essential to isolate the desired cis isomer.

Experimental Protocol:

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of dichloromethane and methanol is typically effective. A common starting point is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 10% methanol). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent tailing of the amine product on the silica gel.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

-

-

Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate as an oil or a low-melting solid.

Analytical Characterization